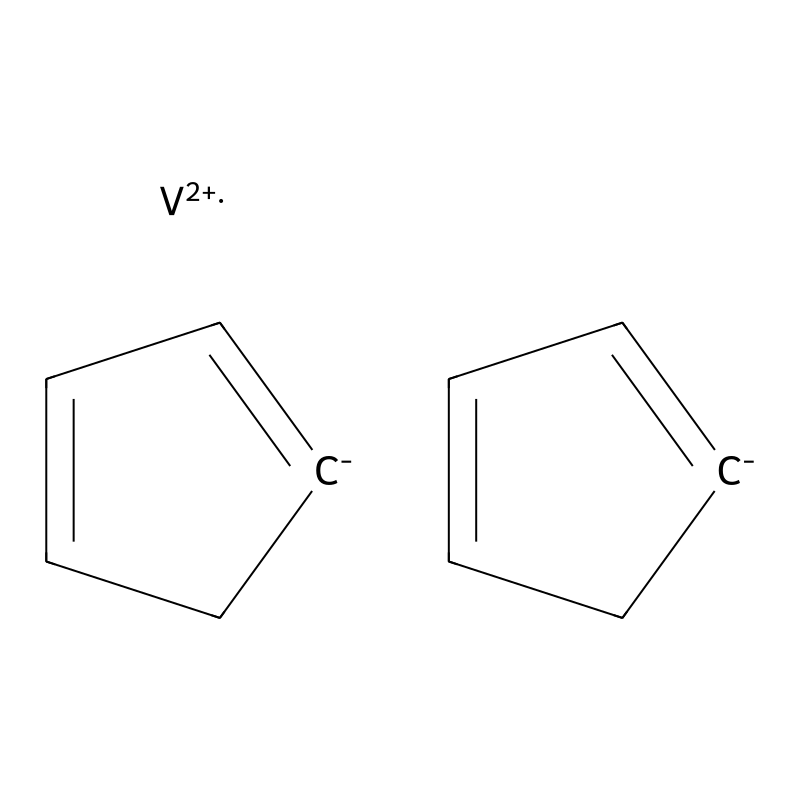

Bis(cyclopentadienyl)vanadium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Bis(cyclopentadienyl)vanadium(II), also known as vanadium dicyclopentadienyl, is a vital organometallic compound with the chemical formula V(C5H5)2. This molecule plays a significant role in various scientific research fields due to its unique structure and properties []. Here's a breakdown of its key applications:

Organometallic Chemistry

Bis(cyclopentadienyl)vanadium(II) serves as a fundamental building block in organometallic chemistry. The two cyclopentadienyl (Cp) rings form a stable sandwich-like structure around the central vanadium atom. This configuration allows for the attachment of various organic groups to the vanadium center, enabling the synthesis of novel organometallic complexes with diverse properties []. Research explores how these complexes can be tailored for specific applications, including:

- Catalysis: By manipulating the organic groups attached to the Cp rings, scientists can design bis(cyclopentadienyl)vanadium(II) derivatives that act as efficient catalysts for various organic reactions. These catalysts can improve reaction rates, selectivity, and overall efficiency in chemical processes.

- Activation of Small Molecules: The unique electronic properties of bis(cyclopentadienyl)vanadium(II) enable it to activate small molecules like hydrogen or nitrogen. This activation is crucial for understanding fundamental chemical processes and developing new technologies in areas like clean energy production [].

Material Science and Electrochemistry

The versatility of bis(cyclopentadienyl)vanadium(II) extends to material science and electrochemistry. Researchers are investigating its potential for the development of:

- New Materials: By incorporating bis(cyclopentadienyl)vanadium(II) into polymers or other materials, scientists can create novel materials with tailored properties. These materials could possess unique electrical, magnetic, or optical characteristics for various applications [].

- Electrochemical Applications: The redox properties of bis(cyclopentadienyl)vanadium(II) make it a promising candidate for development in batteries and other electrochemical devices. Research explores its potential use as an electrode material or electrolyte component for improved energy storage and conversion.

Bis(cyclopentadienyl)vanadium is an organometallic compound characterized by its formula (C₅H₅)₂V, where two cyclopentadienyl rings are coordinated to a vanadium atom. This compound is part of the metallocene family, which typically involves a transition metal sandwiched between two cyclopentadienyl ligands. Bis(cyclopentadienyl)vanadium exhibits distinctive properties, including a vibrant indigo color and paramagnetism, making it of interest in various chemical applications and research contexts .

- Oxidation: The compound can react with oxidizing agents to form vanadium(IV) or vanadium(V) species. Common oxidizing agents include oxygen, hydrogen peroxide, and halogens .

- Reduction: It can be reduced to vanadium(II) species using reducing agents such as lithium aluminum hydride under inert atmospheric conditions.

- Substitution: The chloride ligand in bis(cyclopentadienyl)vanadium chloride can be substituted with other ligands like carbon monoxide or phosphines, leading to various derivatives .

Research has indicated that bis(cyclopentadienyl)vanadium possesses potential biological activities. It has been investigated for its spermicidal properties and its ability to induce apoptosis in cancer cells, suggesting possible applications in cancer therapy. Additionally, studies have explored its antitumor effects, highlighting its relevance in medicinal chemistry .

The synthesis of bis(cyclopentadienyl)vanadium typically involves the following methods:

- Reaction with Vanadium(III) Chloride: A common synthetic route involves reacting vanadium(III) chloride with cyclopentadienyl sodium in tetrahydrofuran (THF). The reaction can be represented as:This method requires careful control of temperature and solvent purity to maximize yield and product purity .

- Industrial Production: For larger-scale production, similar synthetic routes are optimized for efficiency. Automated systems may be employed for precise control over reaction parameters, followed by purification techniques such as recrystallization or sublimation.

Bis(cyclopentadienyl)vanadium is utilized across various fields:

- Catalysis: It serves as a catalyst in organic synthesis, particularly in polymerization reactions and functionalization of C-H bonds.

- Materials Science: The compound is used in the development of advanced materials due to its unique electronic properties.

- Medicinal Chemistry: Its potential as an antitumor agent makes it a candidate for further research in cancer therapies .

Studies on the interactions of bis(cyclopentadienyl)vanadium with other compounds have revealed interesting outcomes:

- Reactions with organocadmium compounds lead to the formation of metallic cadmium and vanadium(IV) derivatives, showcasing its reactivity profile .

- The interaction with carbon monoxide results in acyl derivatives, indicating its versatility in forming new complexes under specific conditions .

Bis(cyclopentadienyl)vanadium can be compared with several similar metallocenes:

| Compound | Formula | Key Features |

|---|---|---|

| Ferrocene | (C₅H₅)₂Fe | Known for stability; widely used in organic synthesis. |

| Nickelocene | (C₅H₅)₂Ni | Utilized in catalysis; exhibits unique electronic properties. |

| Titanocene dichloride | (C₅H₅)₂TiCl₂ | Investigated for antitumor properties; similar biological activity. |

| Cobaltocene | (C₅H₅)₂Co | Known for its catalytic properties; less studied than others. |

What sets bis(cyclopentadienyl)vanadium apart is its unique combination of reactivity and biological activity, making it a versatile compound for various applications in chemistry and medicine. Its ability to undergo multiple oxidation states adds to its significance compared to other metallocenes .

The discovery of vanadocene marks a significant milestone in the development of metallocene chemistry, building upon the foundational work that began with ferrocene. Vanadocene was first successfully prepared in 1954 by Birmingham, Fischer, and Wilkinson through a reduction of vanadocene dichloride with aluminum hydride, followed by sublimation in vacuum at 100°C. This achievement came merely three years after the simultaneous discovery of ferrocene in 1951 by Kealy and Pauson, and Miller et al., which had opened an entirely new field of organometallic chemistry.

The early investigations of vanadocene were particularly challenging due to its extreme air sensitivity and unique electronic properties. McConnell and co-workers conducted pioneering electron paramagnetic resonance studies on vanadocene as early as 1959, making it one of the first paramagnetic metallocene complexes to be investigated by this technique. These initial studies revealed the compound's S = 3/2 ground state and provided the first insights into its electronic structure. The researchers noted that benzene solutions of vanadocene oxidized in air within seconds to yield electron paramagnetic resonance-active vanadyl cyclopentadienyl complex, highlighting the compound's remarkable reactivity.

The synthesis methodology developed by the original researchers involved treating vanadocene dichloride as a precursor, which itself was prepared by Wilkinson and Birmingham through the reaction of sodium cyclopentadienide with vanadium tetrachloride in tetrahydrofuran. This early synthetic approach established the foundation for subsequent developments in vanadocene chemistry and demonstrated the viability of preparing stable metallocene complexes with early transition metals.

Position within Metallocene Chemistry

Vanadocene occupies a unique position within the broader family of metallocene compounds, representing one of the most extensively studied examples of early transition metal sandwich complexes. Metallocenes are generally defined as compounds consisting of two cyclopentadienyl anions bound to a metal center in the oxidation state II, with the resulting general formula (C₅H₅)₂M. However, vanadocene distinguishes itself through several characteristic features that set it apart from other members of this family.

The compound belongs to the class of 15-electron metallocene complexes, which places it in a unique electronic configuration compared to the more commonly encountered 18-electron systems. This electron deficiency renders vanadocene highly reactive and coordinatively unsaturated, leading to its ability to readily undergo addition reactions with various substrates. For example, vanadocene readily adds alkynes to yield corresponding vanadium-cyclopropene complexes, and under high carbon monoxide pressures, it forms cyclopentadienylvanadium tetracarbonyl complexes.

Within the context of metallocene development, vanadocene has served as a crucial model system for understanding the electronic structure and bonding in early transition metal complexes. The work of Geoffrey Wilkinson and Ernst Otto Fischer, who were awarded the Nobel Prize in Chemistry in 1973 for their contributions to sandwich compound chemistry, included significant studies on vanadocene and related complexes. Their research established that the carbon atoms of the cyclopentadienyl ligands contributed equally to the bonding and that the bonding occurred through interactions between metal d-orbitals and the π-electrons in the p-orbitals of the cyclopentadienyl ligands.

Structural Comparison with Other Group 5 Metallocenes

The structural characteristics of vanadocene provide important insights when compared with other Group 5 metallocene complexes, particularly niobocene and tantalocene derivatives. Vanadocene adopts a D₅d symmetry in the solid state, with the vanadium(II) center residing equidistant between the centers of the two cyclopentadienyl rings at a crystallographic center of inversion. The average vanadium-carbon bond distance measures 226 pm, and the cyclopentadienyl rings exhibit dynamic disorder at temperatures above 170 K, becoming fully ordered only at 108 K.

In contrast to vanadocene's linear sandwich structure, niobocene dichloride and other niobium metallocene derivatives adopt a characteristic "clamshell" or bent metallocene structure. The niobocene dichloride complex exhibits a bent configuration where the cyclopentadienyl rings are not parallel, with the average cyclopentadienyl centroid-metal-cyclopentadienyl angle measuring approximately 130.3°. This structural difference reflects the larger size of niobium compared to vanadium and the different electronic requirements of the metal centers.

Tantalocene complexes similarly exhibit bent metallocene geometries, as exemplified by tantalocene trihydride, which consists of two cyclopentadienyl rings and three hydrides coordinated to a tantalum center. The bent configuration in tantalocene compounds reflects the preference for maximizing orbital overlap while accommodating the larger size and different electronic properties of tantalum compared to vanadium.

| Property | Vanadocene | Niobocene Dichloride | Tantalocene Trihydride |

|---|---|---|---|

| Geometry | Linear (D₅d) | Bent ("clamshell") | Bent |

| Metal-Carbon Bond Distance | 226 pm | Variable | Variable |

| Cyclopentadienyl Ring Orientation | Parallel | Non-parallel (~130.3° angle) | Non-parallel |

| Electronic Configuration | 15 electrons | 16 electrons | 18 electrons |

| Paramagnetic Behavior | Yes (S = 3/2) | Yes | No |

The electronic structure differences among Group 5 metallocenes also manifest in their magnetic properties. Vanadocene exhibits a 4A₁g ground state configuration for its 15-electron system, resulting in paramagnetic behavior with S = 3/2. This contrasts with the diamagnetic behavior observed in 18-electron tantalocene trihydride, which does not behave as a base even in trifluoroacetic acid due to the utilization of all orbitals in bonding with ligands.

Evolution of Synthetic Approaches

The synthetic methodologies for preparing vanadocene have undergone significant evolution since the original 1954 synthesis, driven by the need for improved yields, higher purity, and more convenient experimental procedures. The initial preparation method developed by Birmingham, Fischer, and Wilkinson involved the reduction of vanadocene dichloride with aluminum hydride, followed by vacuum sublimation at 100°C. While this method successfully demonstrated the feasibility of vanadocene synthesis, it suffered from relatively low yields and required specialized equipment for the sublimation step.

Modern synthetic approaches have focused on developing more efficient and scalable methods. A contemporary synthesis that allows production in higher quantities involves treating the complex vanadium chloride cluster [V₂Cl₃(tetrahydrofuran)₆]₂[Zn₂Cl₆] with cyclopentadienylsodium according to the reaction: 2 [V₂Cl₃(tetrahydrofuran)₆]₂[Zn₂Cl₆] + 8 sodium cyclopentadienide + tetrahydrofuran → 4 vanadocene. This methodology represents a significant improvement over earlier approaches by providing better yields and avoiding the need for the sublimation step.

The development of alternative synthetic routes has also been influenced by the need to prepare substituted vanadocene derivatives and related compounds. Research has shown that various cyclopentadienyl-substituted vanadium complexes can be prepared using similar methodologies, allowing for the systematic study of electronic and steric effects. For example, the synthesis of methylvanadocene and other alkyl derivatives has been achieved through protonation reactions of methyl or cyclopentadienyl linkages using appropriate acid precursors.

The evolution of synthetic approaches has also encompassed the development of methods for preparing vanadocene cation complexes. The one-electron oxidation of vanadocene by ferrocenium salts in toluene affords the 14-electron [vanadocene]⁺ cation, which has been isolated as an unsolvated species. This methodology has opened new avenues for studying the electronic properties of cationic vanadocene derivatives and their reactivity patterns.

| Synthetic Method | Year Developed | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Original Method | 1954 | Vanadocene dichloride, aluminum hydride | First successful synthesis | Low yields, requires sublimation |

| Modern Cluster Route | Later development | [V₂Cl₃(THF)₆]₂[Zn₂Cl₆], sodium cyclopentadienide | Higher yields, scalable | More complex starting materials |

| Oxidative Method | Contemporary | Vanadocene, ferrocenium salts | Access to cationic derivatives | Limited to oxidized forms |

| Substituted Derivatives | Ongoing | Various substituted precursors | Structural diversity | Method-specific limitations |

The continuous development of synthetic methodologies for vanadocene and related compounds reflects the ongoing importance of these systems in organometallic chemistry research. Modern approaches emphasize not only improved efficiency but also the ability to access structural variants that can provide insights into structure-activity relationships and electronic properties. These synthetic advances have facilitated more detailed studies of vanadocene's reactivity, electronic structure, and potential applications in catalysis and materials science.

Valence Electron Configuration

Bis(cyclopentadienyl)vanadium exhibits a unique electronic structure characteristic of second-row transition metal metallocenes. The vanadium center in this compound adopts the +2 oxidation state, resulting in a distinctive valence electron configuration that governs its magnetic and spectroscopic properties [1] [2].

The neutral vanadium atom possesses the ground state electronic configuration [Ar] 3d³ 4s² [3] [4]. Upon formation of the bis(cyclopentadienyl)vanadium complex, the vanadium adopts the +2 oxidation state through loss of the two 4s electrons, yielding the valence electron configuration [Ar] 3d³ [1] [5]. This configuration places three unpaired electrons in the 3d orbitals, conferring a total spin quantum number S = 3/2 and establishing a quartet ground state [6] [7].

| Oxidation State | Electron Configuration | d Electrons | Unpaired Electrons | Magnetic Moment (μB) |

|---|---|---|---|---|

| V(0) | [Ar] 3d³ 4s² | 3 | 3 | 3.87 |

| V(+2) | [Ar] 3d³ | 3 | 3 | 3.87 |

| V(+3) | [Ar] 3d² | 2 | 2 | 2.83 |

| V(+4) | [Ar] 3d¹ | 1 | 1 | 1.73 |

| V(+5) | [Ar] | 0 | 0 | 0.00 |

The retention of all three d electrons in the +2 oxidation state is particularly significant, as vanadium commonly exhibits multiple oxidation states ranging from +2 to +5 [8] [5]. The stabilization of the d³ configuration in bis(cyclopentadienyl)vanadium results from the strong π-donor character of the cyclopentadienyl ligands, which provide substantial electron density to the metal center and favor lower oxidation states [1] [9].

Vanadium possesses five valence electrons in its neutral state, comprising two 4s electrons and three 3d electrons [10] [11]. The classification of these electrons as valence electrons follows the standard definition for transition metals, where all electrons outside the noble gas core [Ar] are considered valence electrons [10] [12]. This five-electron count represents the maximum number of electrons available for chemical bonding and determines the accessible oxidation states of vanadium.

Molecular Orbital Theory Analysis

The molecular orbital structure of bis(cyclopentadienyl)vanadium arises from the interaction between vanadium 3d orbitals and the π-electron systems of the two cyclopentadienyl rings. This metallocene adopts a sandwich structure with D₅d point group symmetry, where the vanadium center resides equidistant between the centers of the two cyclopentadienyl rings [1] [6].

In the D₅d symmetry, the five vanadium 3d orbitals transform according to specific irreducible representations: a₁g (dz²), e₁g (dxz, dyz), and e₂g (dx²-y², dxy) [6] [13]. The molecular orbital diagram reveals that the highest occupied molecular orbital (HOMO) possesses predominantly metal d character, specifically dz² orbital character with a₁g symmetry [14] [15]. This singly occupied molecular orbital contains the unpaired electron responsible for the compound's paramagnetic properties.

Computational studies using density functional theory (DFT) and multireference methods have provided detailed insights into the molecular orbital composition [13] [7]. The HOMO exhibits significant metal character with minimal ligand contribution, indicating that the unpaired electron occupies an essentially non-bonding vanadium d orbital [14] [16]. This orbital composition accounts for the observed hyperfine coupling constants in electron paramagnetic resonance spectra, where the ⁵¹V hyperfine splitting of 77 MHz reflects the high degree of metal character in the singly occupied orbital [17] [6].

The bonding molecular orbitals result from favorable overlap between vanadium d orbitals and the π-electron systems of the cyclopentadienyl rings [18] [19]. These interactions create strong metal-ligand bonds that stabilize the overall molecular structure. The π-electrons of the cyclopentadienyl rings are largely delocalized, contributing to the aromatic character of the ligands and enhancing the overall stability of the complex [16] [19].

The antibonding molecular orbitals remain unoccupied in the ground state configuration, lying at significantly higher energies than the occupied orbitals [18] [7]. Time-dependent DFT calculations have attempted to predict the energies and ordering of these excited states, though with limited success compared to more sophisticated multireference methods [13] [7].

Paramagnetism and Spin States

Bis(cyclopentadienyl)vanadium exhibits strong paramagnetism arising from its three unpaired d electrons, resulting in a spin quartet ground state with S = 3/2 [1] [6]. The compound displays a theoretical magnetic moment of 3.87 Bohr magnetons, consistent with the spin-only formula μ = √[S(S+1)] for three unpaired electrons [1] [20].

The paramagnetic properties have been extensively characterized using electron paramagnetic resonance (EPR) spectroscopy [17] [21]. High-frequency and high-field EPR (HFEPR) studies have revealed rigorously axial zero-field splitting with D = +2.836(2) cm⁻¹ and g-values of g⊥ = 1.991(2) and g∥ = 2.001(2) [21] [6]. These parameters indicate that the quartet ground state experiences significant magnetic anisotropy due to spin-orbit coupling effects.

The zero-field splitting arises primarily from spin-orbit coupling between ligand-field states, with approximately 80% of the contribution originating from interaction with low-lying excited states [13] [7]. The positive D value indicates that the magnetic moment prefers to align perpendicular to the molecular symmetry axis, reflecting the axial crystal field environment created by the sandwich structure [21] [6].

Temperature-dependent magnetic studies reveal behavior consistent with a paramagnetic ground state [1] [22]. Variable-temperature magnetic circular dichroism (VT-MCD) experiments have confirmed the paramagnetic nature and provided additional validation of the electronic structure assignments [21] [6]. The magnetic susceptibility follows Curie-Weiss behavior at high temperatures, with deviations at lower temperatures due to zero-field splitting effects [22] [23].

The spin state stability results from the specific ligand field environment created by the cyclopentadienyl ligands [20] [6]. The strong π-donor character of these ligands creates a moderate ligand field strength that favors the high-spin configuration over potential low-spin alternatives [20] [24]. This electronic configuration contributes to the compound's chemical reactivity and spectroscopic properties.

Quantum Mechanical Description

The quantum mechanical description of bis(cyclopentadienyl)vanadium requires consideration of both electronic and nuclear spin interactions. The electronic ground state corresponds to a ⁴A₂g term in D₅d symmetry, arising from the d³ electron configuration in the ligand field environment [6] [13].

The complete Hamiltonian for the system includes several key terms: the electronic kinetic energy, electron-nuclear attraction, electron-electron repulsion, spin-orbit coupling, and hyperfine interactions [21] [6]. The spin-orbit coupling becomes particularly important for the heavier vanadium atom, contributing significantly to the zero-field splitting and g-tensor anisotropy [21] [13].

Hyperfine interactions between the electron spin (S = 3/2) and the ⁵¹V nuclear spin (I = 7/2) result in characteristic splitting patterns in EPR spectra [17] [25]. The ⁵¹V isotope has 99.75% natural abundance and a nuclear magnetic moment of +5.1574 nuclear magnetons [26]. These hyperfine interactions manifest as an eight-line pattern in EPR spectra, with hyperfine coupling constants providing information about the electronic structure and bonding [17] [27].

Quantum mechanical calculations using various levels of theory have been employed to understand the electronic structure [13] [28]. Density functional theory (DFT) calculations successfully reproduce many experimental observables, including zero-field splitting parameters and geometric structures [13] [29]. However, the orbitally degenerate excited states require multireference approaches such as SORCI (Spectroscopically Oriented Configuration Interaction) for accurate description [13] [7].

The wave function for the ground state can be approximated as a single determinant dominated by the d³ configuration, though configuration mixing with excited states contributes to the overall electronic structure [13] [30]. Spin density analysis reveals that the unpaired electron density resides primarily on the vanadium center, with minor contributions from the cyclopentadienyl ligands [22] [18].

Theoretical Calculations of Electronic Properties

Extensive theoretical investigations have been conducted to understand the electronic properties of bis(cyclopentadienyl)vanadium using various computational methods. These studies have provided crucial insights into the electronic structure, bonding, and spectroscopic properties of this metallocene complex [13] [28] [7].

Density functional theory (DFT) calculations have been particularly successful in reproducing experimental observables [13] [29]. Multiple DFT functionals have been employed, including generalized gradient approximation (GGA) functionals such as BP86 and PBE, as well as hybrid functionals [28] [29]. Remarkably, DFT calculations yield zero-field splitting parameters (D = 2.85-2.96 cm⁻¹) in excellent agreement with experimental values (D = +2.836(2) cm⁻¹), though this agreement appears to be somewhat fortuitous due to error cancellation [13] [7].

| Method | Property Calculated | Calculated Value | Experimental Value | Agreement |

|---|---|---|---|---|

| DFT (Various functionals) | Zero-field splitting (D) | 2.85-2.96 cm⁻¹ | 2.836(2) cm⁻¹ | Excellent (fortuitous) |

| SORCI | Zero-field splitting (D) | 2.86-2.90 cm⁻¹ | 2.836(2) cm⁻¹ | Excellent |

| CASSCF-NEVPT2 | Excited state energies | Within 1300 cm⁻¹ of experiment | Reference values | Good |

| ΔSCF calculations | Ionization energies | 7.27 eV (HOMO) | 7.40 eV | Good |

Multireference methods provide more rigorous treatment of the electronic structure, particularly for the description of excited states [13] [7]. SORCI calculations with appropriate active spaces yield accurate zero-field splitting parameters (D = 2.86-2.90 cm⁻¹) and correctly predict the dominant contribution from spin-orbit coupling between ligand-field states [13] [7]. These calculations reveal that approximately 80% of the zero-field splitting arises from interaction with a low-lying ²A₁g excited state [13].

Complete active space self-consistent field (CASSCF) calculations followed by second-order perturbation theory (NEVPT2) have been employed to calculate excited state energies [13] [7]. These methods successfully predict ligand-field transition energies within 1300 cm⁻¹ of experimental values, providing validation of the electronic structure assignments [13]. The calculations confirm that the observed electronic transitions at 17,000, 19,860, and 24,580 cm⁻¹ correspond to ligand-field excitations from the ⁴A₂g ground state to ⁴E₁g, ⁴E₂g, and ⁴E₁g excited states, respectively [6] [13].

Time-dependent DFT (TD-DFT) calculations have been less successful in reproducing the experimental electronic spectrum [13] [7]. These calculations fail to predict the correct ordering of excited states, highlighting the limitations of single-reference methods for treating the orbitally degenerate excited states of this system [13]. This failure underscores the importance of electron correlation effects and the need for multireference approaches in describing the electronic structure of metallocene complexes.

Molecular orbital calculations using various basis sets have provided insights into the bonding and electronic structure [18] [31]. These studies reveal that the metal-ligand bonding involves both σ and π interactions, with the cyclopentadienyl ligands acting as strong π-donors [18] [19]. The calculations confirm that the HOMO possesses predominantly metal d character, consistent with EPR spectroscopic evidence [14] [18].